Arsenocholine

Descripción general

Descripción

Arsenocholine is an organoarsenic compound that is structurally similar to choline but contains an arsenic atom in place of the nitrogen atom. It is found naturally in marine organisms and is a part of the arsenic biogeochemical cycle. This compound is rapidly metabolized to arsenobetaine, which is considered non-toxic and is commonly found in seafood .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of arsenocholine typically involves the reaction of trimethylarsine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

(CH3)3As+C2H4O→(CH3)3AsCH2CH2OH

Industrial Production Methods: Industrial production of this compound is not common due to its limited applications and the toxicity associated with arsenic compounds. laboratory-scale synthesis is performed for research purposes.

Análisis De Reacciones Químicas

Stability and Reactivity

-

Stability : Arsenocholine remains chemically unaltered when boiled in 2M HCl, 2M NaOH, or 40% NaOH .

-

Reactivity in Basic Solutions : In basic D2O solutions, the methyl and AsCH2 protons in this compound undergo exchange for deuterons .

-

Hydrolysis of Phosphorylthis compound : Phosphorylthis compound is slowly hydrolyzed by acid but rapidly by base to this compound .

Transformation of Arsenic Species

-

In Vitro Digestion : this compound can transform into other arsenic species during in vitro digestions .

-

Oxidation : During the oxidation of this compound, different oxidative products may arise. Unlike arsenobetaine, this compound appears to be able to transform directly to monomethylarsonate without the intermediate dimethylarsinate .

Influence of pH and Enzymes

Table summarizing the transformation of oAs to other As species during in vitro digestions :

| Arsenic Species | Transformation |

|---|---|

| oAs | The influence of time, pH value, and enzyme on the transformation from oAs to iAs was further investigated. |

| DMA | Using a DMA standard as the reaction substrate, the pH value was proved to be an important parameter for the reaction: when the pH was above 2.0, no As(V) was detected; on the other hand, at pH 1.2, a significant amount of As(V) was observed in both digestive juice and glycine buffers (Table 7). This pH-dependent reaction was even observed in the 1% HNO3 solution (pH 0.8–0.9) |

| AsB | AsB was oxidized to DMA, whereas AsC yielded MMA. |

| AsC | AsC yielded MMA. |

Oxidation Reactions

-

Radical Mechanism : The oxidation of arsenic species is widely accepted to follow a radical mechanism . Reactive oxygen radicals are key in governing the degradation of organoarsenic species .

-

Radical Scavengers : The addition of radical scavengers can suppress the formation of DMA, proving the importance of a radical reaction in the process of oxidation .

Arsenic Metabolism

-

Methylation : Methylation of arsenic is suggested to be due to methylcobalamin reactions in the body .

-

Biotransformation : Arsenic biotransformation involves alternate steps of reduction of arsenic from pentavalency to trivalency and subsequent oxidative methylation of trivalent arsenicals .

-

Enzymes Involved : As3mt may catalyze both oxidative methylation of trivalent arsenic-containing substrates and reduction of pentavalent arsenic in methylated products .

Toxicity of Arsenic

Arsenic and its metabolites disrupt ATP production through several mechanisms . Arsenic inhibits pyruvate dehydrogenase and uncouples oxidative phosphorylation by competing with phosphate, thus inhibiting energy-linked reduction of NAD+, mitochondrial respiration, and ATP synthesis . Hydrogen peroxide production is also increased, potentially forming reactive oxygen species and oxidative stress .

Aplicaciones Científicas De Investigación

Biomedical Research Applications

Arsenocholine has garnered attention in biomedical research due to its unique metabolic pathways and potential health implications. Studies have shown that this compound can be biotransformed into other arsenic species in the body, such as arsenobetaine and trimethylarsine, which are important for understanding arsenic's effects on human health.

Key Findings:

- Biotransformation: In vitro studies indicate that this compound is biotransformed primarily in the presence of mitochondrial fractions of liver cells, leading to metabolites like arsenobetaine aldehyde and trimethylarsine oxide .

- Toxicity Assessment: Research has demonstrated that neither this compound nor its metabolites exhibit significant cytotoxicity in isolated hepatocytes, suggesting a relatively low toxicity profile compared to inorganic arsenic compounds .

Table 1: Biotransformation Pathways of this compound

| Compound | Metabolite | Formation Pathway |

|---|---|---|

| This compound | Arsenobetaine | Via arsenobetaine aldehyde |

| Arsenobetaine | Trimethylarsine | Side reaction from aldehyde |

| Trimethylarsine oxide | Trimethylarsine | Further reduction |

Environmental Monitoring

This compound's role as a biomarker for environmental arsenic exposure is significant. Its presence in marine organisms can indicate the bioavailability of arsenic in aquatic ecosystems.

Case Study: Seafood Consumption

A study investigating the transformation of arsenic species during digestion revealed that this compound could directly convert to monomethylarsonate without passing through dimethylarsinate . This finding is crucial for risk assessments related to seafood consumption and potential health risks associated with arsenic exposure.

Table 2: Transformation Rates of Arsenic Species During Digestion

| Arsenic Species | Transformation Rate (%) |

|---|---|

| This compound | High |

| Dimethylarsinate | Moderate |

| Arsenobetaine | Low |

Food Safety Assessments

The detection and quantification of this compound in food products are essential for ensuring consumer safety. Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are employed to monitor its levels in seafood.

Research Insights:

- Metabolism Studies: Research has shown that a significant portion of orally administered this compound is absorbed through the gastrointestinal tract, with most being metabolized to less toxic forms like arsenobetaine .

- Regulatory Standards: The presence of organic arsenicals, including this compound, necessitates stringent regulatory standards to protect public health .

Mecanismo De Acción

Arsenocholine exerts its effects primarily through its metabolism to arsenobetaine. The metabolic pathway involves the oxidation of this compound to arsenobetaine, which is then excreted from the body. The molecular targets and pathways involved in this process include enzymes responsible for the oxidation and conjugation of arsenic compounds .

Comparación Con Compuestos Similares

Arsenobetaine: A non-toxic metabolite of arsenocholine found in seafood.

Arsenosugars: Found in seaweed and other marine organisms, these compounds have a different structure but are part of the arsenic biogeochemical cycle.

Arsenolipids: Lipid-soluble arsenic compounds found in marine organisms.

Uniqueness of this compound: this compound is unique due to its structural similarity to choline and its rapid metabolism to arsenobetaine. This rapid metabolism reduces its toxicity compared to other arsenic compounds, making it an interesting subject for research in environmental and biological sciences .

Actividad Biológica

Arsenocholine (AsC) is an organoarsenic compound that has garnered attention due to its unique biological activities and implications for human health, particularly through dietary exposure from seafood. This article provides a comprehensive overview of the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its effects and transformations in biological systems.

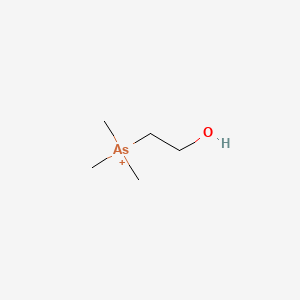

Chemical Structure and Properties

This compound is structurally similar to choline, featuring an arsenic atom instead of a carbon atom in its molecular backbone. Its formula is , and it functions as a zwitterion in solution, which influences its solubility and interaction with biological molecules.

Biological Activity and Mechanisms

1. Toxicity Profile:

this compound is generally considered to be non-toxic compared to other arsenic compounds. Studies have demonstrated that it does not exhibit significant acute toxicity in laboratory animals, which positions it as a safer alternative to inorganic arsenic forms. For instance, a review highlighted that this compound does not significantly affect cellular viability at concentrations typically encountered through dietary intake from seafood .

2. Metabolism and Transformation:

Research indicates that this compound can undergo metabolic transformations within the body. Notably, it has been shown to convert directly to monomethylarsonate (MMA) without passing through the dimethylarsinate (DMA) intermediate stage during digestion processes . This transformation can influence the overall toxicity profile of arsenic species ingested through food.

3. Bioconversion Pathways:

The bioconversion of this compound into less toxic forms may involve microbial activity in the gut. Studies have suggested that gut microbiota play a role in the metabolism of arsenic species, including the conversion of AsC into less harmful metabolites . This highlights the importance of understanding the interactions between dietary arsenic compounds and gut microbiota.

Case Studies

Case Study 1: Seafood Consumption and Arsenic Exposure

A study examining the effects of seafood consumption on human health found that while arsenobetaine (AsB) is predominantly non-toxic, the presence of this compound in certain seafood raised questions about its potential for transformation into more toxic forms during digestion. The research indicated that AsC could be converted into MMA, which has been associated with higher toxicity levels than AsB .

Case Study 2: In Vitro Digestion Studies

In vitro studies on crab and scallop digestion revealed that AsC could transform into inorganic arsenic (iAs) under specific conditions, such as varying pH levels during digestion. The findings emphasized the need for further investigation into how cooking and digestive processes affect arsenic speciation in seafood .

Data Tables

| Compound | Source | Toxicity Level | Metabolic Pathway |

|---|---|---|---|

| This compound (AsC) | Seafood | Low | Directly to MMA |

| Arsenobetaine (AsB) | Marine organisms | Non-toxic | Minimal transformation |

| Inorganic Arsenic | Various sources | High | Accumulation from organoarsenicals |

Research Findings

- Uptake Mechanisms: The uptake of this compound by cells is facilitated by transport proteins that also recognize choline, indicating a potential for competitive inhibition with essential nutrients .

- Environmental Impact: The presence of this compound in marine environments raises concerns about bioaccumulation in aquatic food chains, necessitating further studies on its ecological impact and human health implications through dietary exposure .

- Health Implications: While this compound itself may not be highly toxic, its metabolic products could pose risks, particularly in populations with high seafood consumption. Continuous monitoring and research are essential to assess these risks accurately .

Propiedades

IUPAC Name |

2-hydroxyethyl(trimethyl)arsanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14AsO/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLOBEXOFQEWFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[As+](C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14AsO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873153 | |

| Record name | Arsenocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39895-81-3 | |

| Record name | Arsenocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39895-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsenocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039895813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARSENOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGJ7RV2D8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arsenocholine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032683 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.